2,4-dibroMo-N-(4-Methoxybenzyl)butanaMide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-N-[(4-methoxyphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2NO2/c1-17-10-4-2-9(3-5-10)8-15-12(16)11(14)6-7-13/h2-5,11H,6-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMUOUSLDGKWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(CCBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2,4 Dibromo N 4 Methoxybenzyl Butanamide
Retrosynthetic Analysis of the 2,4-dibromo-N-(4-methoxybenzyl)butanamide Scaffold
A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection is the amide bond, which is a common and reliable bond-forming reaction. This leads to two key precursors: 2,4-dibromobutyric acid (or its activated derivative) and 4-methoxybenzylamine.
Further disconnection of the 2,4-dibromobutyric acid precursor involves the removal of the two bromine atoms. This suggests a synthetic route starting from a suitable four-carbon carboxylic acid, such as butyric acid or a derivative thereof, which can be subjected to bromination reactions. The starting materials are therefore commercially available and relatively inexpensive, making this a feasible synthetic strategy.
Precursor Synthesis and Functional Group Transformations Leading to the Butanamide Core
The synthesis of the butanamide core of this compound hinges on two critical transformations: the bromination of a butyric acid derivative and the subsequent formation of the amide bond.
The introduction of bromine atoms at the α and γ positions of a butyric acid derivative is a key challenge. A classic method for α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky reaction. organic-chemistry.org This reaction typically involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide. However, achieving selective dibromination at the 2 and 4 positions requires careful control of reaction conditions.
Alternatively, α,α-dihalo-N-arylacetamides have been synthesized from β-oxo amides using N-halosuccinimides as the halogen source. organic-chemistry.org While not directly applicable to the γ-position, this highlights the use of alternative brominating agents. For the γ-position, radical bromination could be a potential route, although selectivity might be an issue. The use of bromodimethylsulfonium bromide has been reported for the effective and regioselective α-monobromination of 1,3-keto esters and 1,3-diketones. organic-chemistry.org The specific methodology for the desired 2,4-dibromination would likely require optimization of the substrate (e.g., using a protected γ-hydroxybutyric acid derivative) and the brominating agent.
A potential synthetic sequence could involve the protection of the carboxylic acid group of γ-butyrolactone, followed by ring-opening to a protected 4-hydroxybutyrate. Subsequent bromination at the α-position and conversion of the hydroxyl group to a bromide would yield the desired 2,4-dibromobutyric acid derivative.
The formation of the amide bond is a well-established transformation in organic synthesis. masterorganicchemistry.com A common approach involves the activation of the carboxylic acid group of 2,4-dibromobutyric acid to facilitate nucleophilic attack by 4-methoxybenzylamine.
One of the most direct methods is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting highly reactive acyl chloride can then be treated with 4-methoxybenzylamine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct. masterorganicchemistry.com
Alternatively, a plethora of coupling reagents can be employed to mediate the direct amidation of the carboxylic acid with the amine. sciepub.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are widely used to form an "active ester" intermediate that readily reacts with the amine. masterorganicchemistry.comsciepub.com This method often proceeds under milder conditions than the acyl chloride route. masterorganicchemistry.com
| Method | Reagents | Advantages | Disadvantages |
| Acyl Chloride | SOCl₂, (COCl)₂ | High reactivity, generally good yields. masterorganicchemistry.com | Harsh conditions, potential for side reactions. masterorganicchemistry.com |
| Coupling Reagents | EDC, DCC, HOBt | Milder conditions, good for sensitive substrates. sciepub.com | Stoichiometric byproducts can complicate purification. scispace.com |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. nsf.gov Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.
For the bromination step, the solvent can significantly influence the reaction's selectivity and rate. For the amide bond formation, dipolar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (CH₂Cl₂) are commonly used due to their ability to dissolve the reactants effectively. scispace.com However, greener solvent alternatives are increasingly being explored. scispace.com
Temperature control is also critical. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. nih.gov For instance, in the amide coupling step, maintaining a moderate temperature is often necessary to prevent side reactions and ensure the stability of the starting materials and product.
The molar ratio of the reactants should be carefully controlled. In the amide formation step, using a slight excess of the amine or the coupling agent can help drive the reaction to completion. nih.gov However, a large excess can complicate the purification process. Systematic screening of these parameters is often necessary to identify the optimal conditions for the synthesis. nsf.govresearchgate.net
Stereochemical Control in Synthesis: Diastereoselective and Enantioselective Approaches
The 2-position of the butanamide core in this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a key consideration for accessing specific stereoisomers. This can be achieved through diastereoselective or enantioselective synthetic strategies.
Enantioselective approaches could involve the use of a chiral catalyst to introduce one of the bromine atoms stereoselectively. For instance, chiral iron(II) complexes have been shown to catalyze the regio- and enantioselective α-halo-β-azido difunctionalization of α,β-unsaturated amides. organic-chemistry.org While not a direct analogue, this demonstrates the potential for catalytic enantioselective halogenation. Another approach could be the enzymatic resolution of a racemic intermediate, such as racemic 2-bromobutyric acid, to obtain the desired enantiomer.
Diastereoselective methods often rely on the use of a chiral auxiliary attached to the substrate, which directs the attack of the incoming reagent from a specific face. Alternatively, if a chiral starting material is used, such as an enantiomerically pure derivative of glutamic acid, the stereochemistry can be preserved or inverted through the synthetic sequence. The development of stereoselective methods for the synthesis of cyclobutanes from pyrrolidines highlights the intricate control of stereochemistry that can be achieved in complex transformations. ntu.ac.uk
Novel Synthetic Routes and Green Chemistry Considerations
Recent advances in organic synthesis have focused on developing more sustainable and efficient methods for amide bond formation, often referred to as "green chemistry" approaches. sciepub.comscispace.comacs.org These methods aim to reduce waste, avoid hazardous reagents and solvents, and improve atom economy. sciepub.com
One promising green approach for amide synthesis is the use of boric acid as a catalyst for the direct amidation of carboxylic acids and amines. sciepub.comresearchgate.netbohrium.com This method often requires heating but avoids the need for stoichiometric activating agents and can sometimes be performed under solvent-free conditions. researchgate.netbohrium.com
Other novel strategies for amide bond formation include the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides nih.gov and the use of a benzothiazole-2-sulfonyl (Bts) group as both an amine-protecting and an acid-activating group in peptide nucleic acid synthesis. nih.gov While these methods are highly specialized, they showcase the ongoing innovation in amide synthesis.
The principles of green chemistry can be applied to the synthesis of this compound by:
Choosing less hazardous solvents or exploring solvent-free conditions. scispace.com
Utilizing catalytic methods to minimize waste. sciepub.com
Mechanistic Investigations of Reactions Involving 2,4 Dibromo N 4 Methoxybenzyl Butanamide
Nucleophilic Substitution Reactions at Brominated Centers
The presence of two carbon-bromine bonds at different positions along the butyl chain dictates the propensity of 2,4-dibromo-N-(4-methoxybenzyl)butanamide to undergo nucleophilic substitution reactions. The reactivity of these centers is influenced by both their electronic environment and steric accessibility.
The primary bromide at the C-4 position and the secondary bromide at the C-2 position are both susceptible to attack by nucleophiles via a bimolecular nucleophilic substitution (S_N2) mechanism. In an S_N2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion), leading to an inversion of stereochemistry at the reaction center if it is chiral.
The general mechanism for an S_N2 reaction at one of the brominated centers can be depicted as: Nu:⁻ + R-Br → [Nu---R---Br]‡ → Nu-R + Br⁻
The reaction rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comlibretexts.org Stronger nucleophiles and less sterically hindered substrates favor the S_N2 pathway. In the case of this compound, the primary C-4 bromide is generally more reactive towards S_N2 displacement than the more sterically hindered secondary C-2 bromide. The use of strong nucleophiles, such as ammonia (B1221849) and its derivatives, can lead to the formation of primary, secondary, and tertiary amines through multiple substitution steps. chemguide.co.uk
Table 1: Comparison of S_N2 Reactivity at C-2 and C-4 Positions
| Position | Bromide Type | Steric Hindrance | Relative S_N2 Reactivity |
| C-2 | Secondary | Higher | Lower |
| C-4 | Primary | Lower | Higher |
The bifunctional nature of this compound, containing both nucleophilic (the amide nitrogen) and electrophilic (the brominated carbons) centers, allows for intramolecular reactions. Under basic conditions, the amide nitrogen can be deprotonated to form an amidate anion. This internal nucleophile can then attack either of the electrophilic carbons, leading to the formation of heterocyclic rings.
Attack at the C-4 position results in the formation of a five-membered pyrrolidinone ring, a product of a 5-exo-tet cyclization. Alternatively, attack at the C-2 position would lead to a less favorable four-membered β-lactam ring (4-exo-tet cyclization). However, a more likely pathway involving the C-2 bromide is a rearrangement following initial cyclization.
A more common intramolecular cyclization pathway for similar dihaloalkanes involves the initial substitution of one bromide by an external nucleophile, followed by an internal S_N2 reaction. For instance, reaction with an amine can lead to an intermediate that subsequently cyclizes to form piperidine (B6355638) or pyrrolidine (B122466) derivatives. beilstein-journals.org The formation of five- and six-membered rings is generally favored in these types of reactions. nih.govrsc.org
Table 2: Potential Intramolecular Cyclization Products
| Attacking Atom | Electrophilic Center | Ring Size | Product Type |
| Amide Nitrogen | C-4 | 5 | Pyrrolidinone derivative |
| Amide Nitrogen | C-2 | 4 | β-lactam derivative (less favored) |
Elimination Reactions and Olefin Formation
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes. The most common mechanism for such reactions is the E2 (bimolecular elimination) pathway, which is a concerted, single-step process. masterorganicchemistry.comyoutube.com
For elimination to occur, a proton on a carbon adjacent (beta) to the carbon bearing the leaving group is abstracted by the base, while the leaving group departs simultaneously, leading to the formation of a double bond. In this compound, there are protons that can be removed to eliminate either HBr molecule.
Elimination involving the C-2 bromide: Abstraction of a proton from C-3 can lead to the formation of a double bond between C-2 and C-3.
Elimination involving the C-4 bromide: Abstraction of a proton from C-3 can lead to a double bond between C-3 and C-4.
The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.com However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). libretexts.org
Reactivity of the Amide Linkage: Hydrolytic Stability and Derivatization
The amide bond in this compound is relatively stable but can be cleaved under harsh acidic or basic conditions through hydrolysis. This reaction breaks the amide into its constituent carboxylic acid (2,4-dibromobutanoic acid) and amine (4-methoxybenzylamine). nih.gov
Amide hydrolysis typically proceeds via nucleophilic acyl substitution. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.
Derivatization of the amide can also be achieved. For instance, reduction of the amide using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding amine, N-(4-methoxybenzyl)butane-1,4-diamine, assuming the bromo groups are also reduced.
Electrophilic Aromatic Substitution on the 4-Methoxybenzyl Moiety
The 4-methoxybenzyl group contains an aromatic ring that is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating methoxy (B1213986) group (-OCH₃). libretexts.orglibretexts.org The methoxy group is a strong activating group and an ortho-, para-director. Since the para position is already substituted by the benzyl (B1604629) group, electrophilic attack will be directed to the ortho positions (C-2' and C-6') relative to the methoxy group.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.com For example, reaction with a mixture of nitric and sulfuric acids would likely introduce a nitro group at one of the ortho positions on the benzene (B151609) ring. The presence of the bulky N-substituted butanamide chain may sterically hinder attack at the ortho positions to some extent.
Table 3: Regioselectivity of Electrophilic Aromatic Substitution
| Reagent | Electrophile | Expected Product(s) |
| HNO₃/H₂SO₄ | NO₂⁺ | 2-Nitro-4-methoxybenzyl derivative |
| Br₂/FeBr₃ | Br⁺ | 2-Bromo-4-methoxybenzyl derivative |
| SO₃/H₂SO₄ | SO₃ | 2-Sulfonic acid-4-methoxybenzyl derivative |
Radical Reactions and Reductive Pathways
The carbon-bromine bonds in this compound can undergo homolytic cleavage under the influence of radical initiators (e.g., AIBN) or photolysis to generate carbon-centered radicals. These radical intermediates can then participate in a variety of reactions.
One important pathway is radical cyclization. nih.govrsc.org For example, a radical generated at C-4 could undergo an intramolecular addition to an appropriately positioned double bond if one were present in the molecule, or it could abstract a hydrogen atom from another part of the molecule. Radical-mediated dimerization is another possibility. nih.gov
Reductive pathways can also be initiated by single-electron transfer (SET) from a metal reductant. This can lead to the formation of a radical anion, which can then lose a bromide ion to form a carbon radical. These types of reactions can be used to form cyclic products or to reduce the alkyl halide to an alkane. beilstein-journals.org
Advanced Spectroscopic and Structural Elucidation Techniques for 2,4 Dibromo N 4 Methoxybenzyl Butanamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of 2,4-dibromo-N-(4-methoxybenzyl)butanamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced 2D NMR techniques can reveal through-bond and through-space correlations, aiding in the assignment of complex spectra and providing insights into the molecule's conformation.
Due to the presence of a chiral center at the C2 position, the protons of the adjacent methylene (B1212753) group (C3) are diastereotopic and are expected to exhibit distinct chemical shifts and coupling constants in the ¹H NMR spectrum. libretexts.org Furthermore, restricted rotation around the amide C-N bond can lead to the observation of conformational isomers (rotamers) at room temperature, which would manifest as separate sets of signals for the N-benzyl and butanamide moieties. rsc.orgrsc.org
Predicted ¹H NMR Chemical Shifts: The expected chemical shifts for the protons in this compound are based on the analysis of similar structural motifs. For instance, the protons of the 4-methoxybenzyl group are anticipated to appear in the aromatic region, with the benzylic CH₂ protons showing a characteristic signal. researchgate.netresearchgate.net The protons on the dibrominated butanamide chain will be shifted downfield due to the electron-withdrawing effect of the bromine atoms and the amide group.
Predicted ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms. spectroscopyonline.comnih.gov The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 160-180 ppm. researchgate.net The carbons bearing bromine atoms will be shifted to lower field compared to their unsubstituted counterparts. prgc.ac.indocbrown.inforesearchgate.netdocbrown.info
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C=O | - | 165-175 | Amide carbonyl |
| NH | 6.0-8.5 (broad singlet) | - | Amide proton, exchangeable with D₂O |
| CH (C2) | 4.0-5.0 (multiplet) | 45-55 | Methine proton adjacent to Br and C=O |
| CH₂ (C3) | 2.0-3.5 (diastereotopic multiplets) | 30-40 | Methylene protons adjacent to chiral center |
| CH₂ (C4) | 3.5-4.5 (multiplet) | 35-45 | Methylene protons adjacent to Br |
| Benzyl (B1604629) CH₂ | 4.2-4.8 (doublet) | 40-50 | Coupled to NH proton |
| Aromatic CH (ortho to CH₂N) | 7.1-7.4 (doublet) | 128-130 | |
| Aromatic CH (ortho to OCH₃) | 6.8-7.0 (doublet) | 113-115 | |
| Aromatic C (ipso-CH₂N) | - | 137-139 | Quaternary carbon |
| Aromatic C (ipso-OCH₃) | - | 158-160 | Quaternary carbon |
| OCH₃ | 3.7-3.9 (singlet) | 55-56 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding characteristics within this compound. These two methods are complementary, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice-versa. nih.gov
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the amide and aromatic moieties. The N-H stretching vibration of the secondary amide should appear as a single peak in the range of 3370-3170 cm⁻¹. spectroscopyonline.comnih.gov The amide I band (primarily C=O stretching) is one of the strongest absorptions and is anticipated between 1680 and 1630 cm⁻¹. nih.govmiamioh.edunih.govlibretexts.org The amide II band (a mixture of N-H bending and C-N stretching) is typically found between 1570 and 1515 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring will appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibrations are expected at lower wavenumbers, typically in the range of 650-510 cm⁻¹ for aliphatic bromides. uhcl.edu
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations are expected to produce strong Raman signals. The C-Br stretching vibrations, while observable in the IR, may also give rise to distinct peaks in the Raman spectrum. uhcl.edunih.govlibretexts.orgnih.gov The amide bands, particularly the Amide I and III bands, can also be analyzed by Raman spectroscopy to provide complementary information on the secondary structure and conformation. nih.govnih.govresearchgate.net
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H | Stretching | 3370-3170 | 3370-3170 | Medium |
| C-H (aromatic) | Stretching | 3100-3000 | 3100-3000 | Weak to Medium |
| C-H (aliphatic) | Stretching | 3000-2850 | 3000-2850 | Medium to Strong |
| C=O (Amide I) | Stretching | 1680-1630 | 1680-1630 | Strong (IR), Medium (Raman) |
| C=C (aromatic) | Stretching | 1600-1450 | 1600-1450 | Medium to Strong |
| N-H (Amide II) | Bending | 1570-1515 | 1570-1515 | Medium to Strong (IR) |
| C-N (Amide III) | Stretching/Bending | 1400-1200 | 1400-1200 | Medium |
| C-O (ether) | Stretching | 1250-1000 | 1250-1000 | Strong |
| C-Br | Stretching | 650-510 | 650-510 | Medium to Strong |
Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and analysis of the resulting fragment ions, which helps to elucidate the structure of the original molecule. libretexts.orgchemguide.co.uk
For this compound, soft ionization techniques such as electrospray ionization (ESI) would likely produce a protonated molecular ion, [M+H]⁺. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in a ratio of approximately 1:2:1.
Fragmentation Pathway: The fragmentation of the protonated molecule is expected to occur at the weakest bonds and lead to the formation of stable carbocations and neutral losses. libretexts.org Common fragmentation pathways for N-benzyl amides include cleavage of the amide bond and the benzylic C-N bond. nih.govcore.ac.uk The presence of bromine atoms will also influence the fragmentation, with potential loss of HBr or bromine radicals. youtube.com
A plausible fragmentation pathway for this compound could involve:
Alpha-cleavage at the carbonyl group, leading to the formation of a stable 4-methoxybenzylaminyl radical cation or a 2,4-dibromobutanoyl cation.
Cleavage of the benzylic C-N bond, generating a stable tropylium (B1234903) ion (m/z 121) derived from the 4-methoxybenzyl group.
Loss of HBr from the aliphatic chain.
McLafferty rearrangement, if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. researchgate.net
Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (proposed) | Proposed Fragment Structure | Fragmentation Pathway |
| 380/382/384 | [C₁₂H₁₅Br₂NO₂ + H]⁺ | Protonated Molecular Ion |
| 259/261 | [C₄H₅Br₂O]⁺ | Cleavage of the amide C-N bond |
| 121 | [C₈H₉O]⁺ | Tropylium ion from 4-methoxybenzyl group |
| 151 | [C₈H₁₀NO₂]⁺ | 4-methoxybenzyl isocyanate ion |
| 299/301 | [M+H - HBr]⁺ | Loss of hydrogen bromide |
| 107 | [C₇H₇O]⁺ | Loss of CH₂ from the tropylium ion |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsion angles. nih.gov For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its constitution and provide insights into its conformational preferences and intermolecular interactions in the crystalline form. researchgate.netresearchgate.netrsc.orgnih.gov
The crystal structure would reveal the planarity of the amide group and the conformation around the C-N bond. researchgate.net It would also detail the stereochemistry at the C2 chiral center. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, and potentially halogen bonding involving the bromine atoms, would be elucidated. researchgate.netrsc.org These interactions play a crucial role in the packing of the molecules in the crystal lattice. The conformation of the flexible butanamide chain and the orientation of the 4-methoxybenzyl group relative to the rest of the molecule would also be determined.
Interactive Data Table: Expected Crystallographic Parameters for this compound (based on related structures)
| Parameter | Expected Value | Reference/Note |
| C=O bond length | ~1.23 Å | Typical for amide carbonyl |
| C-N (amide) bond length | ~1.33 Å | Shorter than a typical C-N single bond due to resonance |
| N-C (benzyl) bond length | ~1.46 Å | |
| C-Br bond length | ~1.94 Å | Typical for aliphatic C-Br bonds rsc.org |
| Amide torsion angle (ω) | ~180° (trans) or ~0° (cis) | The trans conformation is generally more stable for secondary amides |
| Intermolecular interactions | N-H···O=C hydrogen bonds | Key for crystal packing in amides researchgate.net |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. rsc.org Since this compound possesses a chiral center at the C2 position, these techniques can be employed to determine its absolute configuration (R or S) and to study its conformational behavior in solution. rsc.orgresearchgate.net
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry and conformation of the molecule. docbrown.info The aromatic chromophore of the 4-methoxybenzyl group and the amide chromophore will give rise to characteristic CD signals. The sign and magnitude of these Cotton effects can be correlated with the absolute configuration at the chiral center, often through comparison with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) or with the spectra of structurally related compounds of known absolute configuration. chemguide.co.ukyoutube.com
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers relations. While less commonly used now than CD for stereochemical assignment, ORD can still provide valuable information, particularly at wavelengths far from absorption bands.
The combination of experimental chiroptical data with computational modeling provides a powerful tool for the unambiguous assignment of the absolute configuration of chiral molecules like this compound and its derivatives. researchgate.net
Interactive Data Table: Chiroptical Spectroscopy Application
| Technique | Information Obtained | Key Molecular Features Probed |
| Circular Dichroism (CD) | Absolute configuration (R/S), conformational analysis in solution | Chiral center at C2, amide chromophore, aromatic chromophore |
| Optical Rotatory Dispersion (ORD) | Optical rotation as a function of wavelength, confirmation of chirality | Overall molecular chirality |
Computational and Theoretical Chemistry Studies of 2,4 Dibromo N 4 Methoxybenzyl Butanamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations would be employed to investigate the electronic structure of 2,4-dibromo-N-(4-methoxybenzyl)butanamide. These calculations, likely using ab initio methods such as Hartree-Fock (HF) or post-Hartree-Fock methods, would provide insights into the molecule's fundamental properties. Key parameters such as orbital energies, electron density distribution, and electrostatic potential would be determined. From these, reactivity descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap would suggest higher reactivity. The electrostatic potential map would visualize electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack.
Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) would be the primary tool for optimizing the molecular geometry of this compound to its lowest energy state. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers could accurately predict bond lengths, bond angles, and dihedral angles. A potential energy surface (PES) scan, particularly around rotatable bonds like the C-N amide bond and the bonds connecting the benzyl (B1604629) group, would be performed to identify the most stable conformer and any local energy minima. This information is crucial for understanding the molecule's preferred three-dimensional structure.
Table 1: Hypothetical Optimized Geometrical Parameters from DFT Calculations (Note: This table is for illustrative purposes only as no published data exists.) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | C=O | Data Not Available | | | | C-N (amide) | Data Not Available | | | | C-Br (alpha) | Data Not Available | | | | C-Br (gamma) | Data Not Available | | | | | | C-N-C | Data Not Available | | | | O=C-N | Data Not Available | | | | | O=C-N-C | Data Not Available | | | | | C-C-C-Br | Data Not Available |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics simulations would be conducted to explore the conformational landscape of this compound over time. These simulations would model the atomic movements of the molecule, providing a dynamic view of its flexibility. By performing simulations in different solvent environments (e.g., water, DMSO), the interactions between the solute and solvent molecules could be analyzed. This would involve studying the formation and lifetime of hydrogen bonds and other non-covalent interactions. Key outputs from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, particularly DFT, are frequently used to predict spectroscopic data. For this compound, theoretical vibrational frequencies (IR and Raman), and Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be calculated. These theoretical spectra would then be compared against experimentally obtained spectra for validation of the computational model. A scaling factor is often applied to the calculated vibrational frequencies to account for anharmonicity and other systematic errors. The agreement between predicted and experimental data would lend confidence to the accuracy of the computed molecular structure and properties.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data (Note: This table is for illustrative purposes only as no published data exists.)
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| IR Peak (C=O stretch) | Data Not Available | Data Not Available |
| ¹H NMR (N-H proton) | Data Not Available | Data Not Available |
In Silico Modeling of Ligand-Receptor Interactions (Non-Human Biological Systems)
Given the presence of functional groups common in bioactive molecules, in silico docking studies could be performed to predict the binding affinity and mode of interaction of this compound with various non-human protein targets. These studies would involve docking the optimized 3D structure of the compound into the active site of a receptor of interest. The results would be scored based on the predicted binding energy, providing a rank of potential efficacy. Analysis of the docked pose would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This information is foundational in the rational design of new molecules with specific biological activities.
Derivatives and Analogs of 2,4 Dibromo N 4 Methoxybenzyl Butanamide
Systematic Modification of Bromine Substituents: Exploration of Other Halogens and Non-Halogenated Analogs
The two bromine atoms on the butanamide backbone are key features that significantly influence the compound's reactivity and physicochemical properties. Replacing these bromine atoms with other halogens (fluorine, chlorine, iodine) or removing them entirely would create a series of analogs with varying characteristics.
The reactivity of the carbon-halogen bond is a critical factor. For instance, the carbon-iodine bond is generally weaker and more susceptible to nucleophilic substitution compared to the carbon-bromine bond. Conversely, carbon-fluorine bonds are significantly stronger and less reactive. This differential reactivity can be exploited in synthetic strategies and can influence the biological activity profile of the analogs.
The electronic nature of the halogen also plays a role. Fluorine is the most electronegative halogen, and its introduction can significantly alter the local electronic environment, potentially affecting intermolecular interactions and binding affinities. Chlorine, being more electronegative than bromine, would also impart different electronic properties.
Table 1: Hypothetical Analogs Based on Halogen Substitution
| Compound Name | Halogen at C2 | Halogen at C4 | Predicted Reactivity Trend |
|---|---|---|---|
| 2,4-difluoro-N-(4-methoxybenzyl)butanamide | F | F | Lowest |
| 2,4-dichloro-N-(4-methoxybenzyl)butanamide | Cl | Cl | Moderate |
| 2,4-dibromo-N-(4-methoxybenzyl)butanamide | Br | Br | Higher |
| 2,4-diiodo-N-(4-methoxybenzyl)butanamide | I | I | Highest |
Alterations of the Amide Nitrogen Substituent: Investigation of Aromatic and Aliphatic Variations
Aromatic variations could include substituting the 4-methoxybenzyl group with other substituted benzyl (B1604629) rings (e.g., 4-chlorobenzyl, 4-methylbenzyl) or with different aromatic systems altogether (e.g., naphthylmethyl, pyridylmethyl). These changes would modulate the electronic properties and steric bulk of this part of the molecule. For example, introducing an electron-withdrawing group like a nitro or cyano group on the benzyl ring would decrease the electron density of the aromatic system, potentially altering its interaction with biological targets.
Aliphatic variations would involve replacing the benzyl group with various alkyl chains (e.g., methyl, ethyl, butyl). This would systematically change the lipophilicity and size of the substituent on the amide nitrogen. Such modifications are a common strategy in drug discovery to optimize pharmacokinetic properties.
Table 2: Examples of N-Substituent Analogs
| N-Substituent | Class | Potential Impact |
|---|---|---|
| 4-Chlorobenzyl | Aromatic | Altered electronic properties, potential for halogen bonding |
| 4-Methylbenzyl | Aromatic | Increased lipophilicity, potential for hydrophobic interactions |
| Naphthylmethyl | Aromatic | Increased steric bulk and surface area for pi-stacking |
| Pyridylmethyl | Aromatic | Introduction of a basic nitrogen, potential for hydrogen bonding |
| n-Butyl | Aliphatic | Increased lipophilicity and flexibility |
Modifications to the Butanamide Backbone: Chain Length and Branching Effects
The four-carbon butanamide backbone provides a specific spatial arrangement of the functional groups. Altering its length or introducing branching would directly impact the molecule's conformation and the distance between key pharmacophoric elements.
Increasing the chain length to a pentanamide (B147674) or hexanamide (B146200) derivative would increase the flexibility of the molecule and the distance between the amide functionality and the C4-bromo substituent. Conversely, shortening the chain to a propanamide or acetamide (B32628) would bring these groups closer together. Such changes can have a profound effect on how the molecule fits into a binding pocket.
Introducing branching on the butanamide chain, for example, by adding a methyl group at the C3 position, would create a chiral center and restrict the conformational freedom of the backbone. This can lead to stereospecific interactions with biological targets.
Table 3: Butanamide Backbone Modifications
| Modification | Example | Predicted Effect |
|---|---|---|
| Chain Shortening | 2,4-dibromo-N-(4-methoxybenzyl)propanamide | Decreased flexibility, altered spatial arrangement |
| Chain Lengthening | 2,4-dibromo-N-(4-methoxybenzyl)pentanamide | Increased flexibility, altered spatial arrangement |
Functionalization of the Methoxybenzyl Ring: Substituent Effects on Reactivity and Electronic Properties
The methoxy (B1213986) group on the benzyl ring is an electron-donating group that influences the electronic properties of the aromatic ring. Modifying or replacing this substituent can fine-tune these properties. Replacing the methoxy group with other electron-donating groups (e.g., hydroxyl, methyl) or electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) would systematically alter the electron density of the phenyl ring.
These electronic modifications can influence the reactivity of the ring in metabolic processes and can also affect the strength of any pi-stacking or cation-pi interactions with a biological target. The position of the substituent on the ring (ortho, meta, or para) also plays a crucial role in directing these effects.
Table 4: Methoxybenzyl Ring Functionalization
| Substituent at para-position | Electronic Effect | Potential Impact on Properties |
|---|---|---|
| -OH (hydroxyl) | Strong Electron-Donating | Potential for hydrogen bonding |
| -CH3 (methyl) | Weak Electron-Donating | Increased lipophilicity |
| -Cl (chloro) | Weak Electron-Withdrawing | Altered electronic distribution, potential for halogen bonding |
| -NO2 (nitro) | Strong Electron-Withdrawing | Significantly altered electronic properties |
Design and Synthesis of Conformationally Restricted Analogs
The inherent flexibility of the butanamide backbone and the rotatable bonds in the N-benzyl group mean that this compound can adopt numerous conformations. To better understand the bioactive conformation, researchers often design and synthesize conformationally restricted analogs.
This can be achieved by incorporating the flexible parts of the molecule into ring structures. For example, the butanamide backbone could be part of a cyclic system, or the N-benzyl group could be cyclized back onto the butanamide chain. Such rigidification reduces the entropic penalty upon binding to a target and can lead to increased potency and selectivity. The conformational analysis of n-butane and its substituted derivatives often serves as a foundational model for understanding the energetic preferences of different staggered and eclipsed conformations, which can be applied to the butanamide chain in this molecule. byjus.comlibretexts.orgyoutube.comslideshare.netcutm.ac.in
Investigative Methodologies for Biological Activity in Vitro, Non Human Models
Enzyme Inhibition Assays (e.g., Anti-Alzheimer's Activity in Pre-clinical Models)
Enzyme inhibition assays are fundamental in identifying the specific biochemical pathways a compound may modulate. Given the structural motifs present in 2,4-dibromo-N-(4-methoxybenzyl)butanamide, its potential as an enzyme inhibitor would be a primary area of investigation. For instance, in the context of Alzheimer's disease, key enzymatic targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as β-secretase (BACE1).
An investigative approach would involve:
In Vitro Enzyme Activity Measurement: Purified enzymes would be incubated with their respective substrates in the presence and absence of this compound. The rate of product formation would be measured, typically through spectrophotometric or fluorometric methods. A reduction in the rate of product formation in the presence of the compound would indicate inhibitory activity.
Determination of Inhibition Parameters: Should inhibition be observed, further studies would be conducted to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) would also be elucidated through kinetic studies by varying both substrate and inhibitor concentrations.
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | Substrate | IC50 (µM) | Inhibition Type |
| Acetylcholinesterase (AChE) | Acetylthiocholine | Data Not Available | Data Not Available |
| Butyrylcholinesterase (BChE) | Butyrylthiocholine | Data Not Available | Data Not Available |
| β-secretase (BACE1) | Specific peptide substrate | Data Not Available | Data Not Available |
Receptor Binding Studies in Non-Human Cell Lines
To understand if this compound exerts its effects by interacting with specific cell surface or intracellular receptors, receptor binding assays are employed. These studies are crucial for identifying the molecular targets of a compound and predicting its pharmacological effects.
The standard methodology involves:
Radioligand Binding Assays: Non-human cell lines engineered to express a specific receptor of interest would be used. A radiolabeled ligand known to bind to the receptor would be incubated with cell membranes in the presence of varying concentrations of this compound. The ability of the compound to displace the radioligand from the receptor is measured, and from this, the binding affinity (Ki) can be calculated.
Functional Receptor Assays: Beyond simple binding, it is important to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator. This is often assessed by measuring downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production, upon exposure of the cells to the compound.
Cellular Assays for Antiproliferative or Antifungal Effects (In Vitro)
The potential of this compound as an anticancer or antifungal agent would be assessed using in vitro cellular assays.
For antiproliferative activity , a panel of non-human cancer cell lines would be utilized. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. Cells would be treated with a range of concentrations of the compound for a specified period (e.g., 48 or 72 hours). The concentration at which a 50% reduction in cell viability (IC50) is observed would be determined.
For antifungal effects , various fungal strains would be cultured in the presence of the compound. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus, would be determined using broth microdilution or agar (B569324) dilution methods.
Table 2: Hypothetical Antiproliferative and Antifungal Activity of this compound
| Cell Line/Fungal Strain | Assay Type | Endpoint | Value |
| Murine Melanoma (B16-F10) | MTT Assay | IC50 | Data Not Available |
| Murine Colon Carcinoma (CT26) | MTT Assay | IC50 | Data Not Available |
| Candida albicans | Broth Microdilution | MIC | Data Not Available |
| Aspergillus fumigatus | Broth Microdilution | MIC | Data Not Available |
Structure-Activity Relationship (SAR) Studies in Non-Human Biological Contexts
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For this compound, this would involve the synthesis of a series of analogues with systematic modifications to its chemical structure.
Key modifications could include:
Altering the position and number of bromine atoms on the butanamide chain.
Substituting the methoxy (B1213986) group on the benzyl (B1604629) ring with other functional groups (e.g., hydroxyl, nitro, halogen).
Changing the length of the butanamide chain.
Each synthesized analogue would then be subjected to the same battery of biological assays (enzyme inhibition, receptor binding, cellular assays) to determine how these structural changes affect potency and selectivity. The resulting data would allow for the development of a predictive SAR model, guiding the design of more potent and specific compounds.
Mechanistic Insights into Molecular Targets in Cellular Systems (Non-Human)
Once a significant biological activity is identified, further studies are necessary to elucidate the underlying molecular mechanism of action. These investigations in non-human cellular systems aim to pinpoint the specific cellular pathways and molecular targets affected by this compound.
Techniques that could be employed include:
Western Blotting: To analyze changes in the expression levels or post-translational modifications of key proteins involved in a targeted pathway (e.g., apoptosis-related proteins if antiproliferative activity is observed).
Gene Expression Analysis (e.g., RT-qPCR or RNA-Seq): To determine if the compound alters the transcription of specific genes.
Cell Cycle Analysis: Using flow cytometry to assess if the compound causes cell cycle arrest at a particular phase, which is a common mechanism for antiproliferative agents.
Target Deconvolution Techniques: Employing methods such as affinity chromatography or proteomics-based approaches to identify the direct binding partners of the compound within the cell.
Through these multifaceted investigative methodologies, a detailed and scientifically rigorous understanding of the biological activities of this compound in non-human models can be established. This foundational knowledge is essential for assessing its therapeutic potential and guiding future research directions.
Future Research Directions and Unexplored Avenues
Exploration of New Synthetic Pathways and Catalytic Methods
The synthesis of amides is a fundamental process in organic chemistry, yet traditional methods often suffer from poor atom economy and the use of stoichiometric activating reagents. ucl.ac.uk Future research on 2,4-dibromo-N-(4-methoxybenzyl)butanamide should focus on the development of more efficient and sustainable synthetic routes.
One promising direction is the application of catalytic direct amidation , which circumvents the need for wasteful activating agents by directly coupling a carboxylic acid and an amine. numberanalytics.commdpi.com While numerous catalytic systems have been developed for amide bond formation, including those based on boron numberanalytics.com and various metals numberanalytics.comrsc.org, their application to the synthesis of complex, functionalized amides like this compound remains a fertile area for investigation. Research could focus on identifying catalysts that are tolerant of the bromo- and methoxy- functionalities present in the molecule.
Furthermore, enzymatic synthesis offers a green and highly selective alternative for amide bond formation. nih.govnih.gov The use of enzymes, such as lipases, in non-aqueous solvents has been shown to be effective for producing a variety of amides. numberanalytics.comnih.gov A dedicated research program could explore the enzymatic synthesis of this compound, which would likely offer advantages in terms of milder reaction conditions and reduced environmental impact. nih.govnih.gov
| Synthetic Approach | Potential Advantages for this compound | Key Research Challenges |
| Catalytic Direct Amidation | Increased atom economy, reduced waste, milder reaction conditions. ucl.ac.uknumberanalytics.com | Catalyst tolerance to bromo- and methoxy- groups, catalyst recovery and reuse. |
| Enzymatic Synthesis | High selectivity, environmentally benign conditions, potential for chiral resolution. numberanalytics.comnih.govnih.gov | Enzyme stability and activity with halogenated substrates, process optimization for industrial scale-up. |
| Flow Chemistry Synthesis | Precise control over reaction parameters, enhanced safety, potential for high-throughput synthesis. | Reactor design for handling potential solids, optimization of flow conditions for this specific transformation. |
Advanced Spectroscopic Characterization Under Varied Conditions
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential applications. While standard spectroscopic techniques (NMR, IR, MS) provide basic structural information, advanced methods can offer deeper insights.
Future research should employ advanced spectroscopic techniques to characterize the compound under a variety of conditions (e.g., different solvents, temperatures, and pH). Techniques such as two-dimensional NMR spectroscopy can provide detailed information about the conformation of the molecule in solution. The study of halogenated compounds, in particular, can benefit from a combined theoretical and experimental approach to interpret complex vibrational spectra. mdpi.com
Moreover, the application of techniques like UV-Vis and fluorescence spectroscopy could reveal the photophysical properties of the molecule, which may be influenced by the presence of the methoxybenzyl group. beilstein-journals.org Investigating the molecule's behavior under UV irradiation could uncover potential photochemical reactivity or applications in materials science.
| Spectroscopic Technique | Information to be Gained for this compound | Potential Implications |
| 2D NMR Spectroscopy | Detailed conformational analysis, intramolecular interactions. | Understanding of solution-state structure and its influence on reactivity. |
| Computational Spectroscopy | Prediction of vibrational and electronic spectra, aiding in experimental data interpretation. mdpi.com | Deeper understanding of the molecule's electronic structure and bonding. |
| Time-Resolved Spectroscopy | Study of excited-state dynamics and photochemical processes. southampton.ac.uk | Uncovering potential applications in photochemistry and materials science. |
High-Throughput Screening for Novel Reactivity Profiles
The two bromine atoms in this compound represent reactive handles that can be exploited for further chemical transformations. High-throughput screening (HTS) provides a powerful platform for rapidly exploring the reactivity of the compound with a large and diverse set of reagents and catalysts. acs.org
An HTS campaign could be designed to investigate, for example, a wide range of nucleophilic substitution reactions at the two bromine-bearing carbon atoms. This could lead to the rapid discovery of novel derivatives with potentially interesting biological or material properties. The use of modern analytical techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), can facilitate the rapid analysis of the thousands of reactions generated in an HTS workflow. acs.org
Furthermore, reactive fragment screening is an emerging area where libraries of reactive small molecules are screened against biological targets. rsc.orgsemanticscholar.org The dibromo-functionality in this compound makes it a candidate for inclusion in such libraries, with the potential to identify novel covalent inhibitors of enzymes or other proteins.
Integration with Machine Learning for Predictive Chemistry
The field of chemistry is being revolutionized by the integration of machine learning (ML) , which can accelerate discovery and optimization. nih.govsaiwa.ai For a molecule like this compound, ML models could be employed in several ways.
Firstly, ML algorithms can be trained on existing reaction data to predict the outcomes of unknown reactions . researchgate.net This could be used to guide the exploration of the chemical space around this compound, prioritizing reactions that are most likely to be successful. Secondly, ML can be used for the optimization of reaction conditions , leading to improved yields and selectivities for the synthesis and subsequent transformations of the compound. beilstein-journals.org
As more experimental data is generated for this compound and its analogs, it can be used to train more accurate ML models, creating a synergistic cycle of prediction and experimentation. nih.gov This data-driven approach has the potential to significantly reduce the time and resources required for chemical research. researchgate.net
Expanding Applications in Green Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. mpg.de Future research on this compound should be guided by these principles.
This includes the development of synthetic methods that utilize renewable starting materials , employ greener solvents , and minimize waste generation. nih.govacs.org For instance, exploring the use of bio-based solvents or even solvent-free reaction conditions for the synthesis of this amide would be a significant step towards sustainability. rsc.org
Furthermore, the catalytic methods discussed earlier, particularly those that are heterogeneous and reusable, align well with the goals of green chemistry. rsc.org Investigating the lifecycle of the compound and its derivatives, and designing them for biodegradability, would also be a valuable long-term research direction. The push for more sustainable amide bond formation is a key area in green chemistry research. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-dibromo-N-(4-methoxybenzyl)butanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves bromination of N-(4-methoxybenzyl)butanamide using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C). Key intermediates are purified via flash chromatography (silica gel, hexane/ethyl acetate gradients) . Reaction monitoring with TLC and NMR ensures intermediate verification. Yield optimization requires stoichiometric control of brominating agents and inert atmospheres to prevent side reactions .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies bromine substitution patterns (e.g., δ ~4.5 ppm for CH₂Br in ¹H NMR; C-Br signals at ~30–40 ppm in ¹³C NMR) . IR confirms amide C=O stretches (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction resolves bond angles/planarity, critical for understanding steric effects of the 4-methoxybenzyl group .
Q. What initial biological assays are recommended to evaluate the compound’s activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination. Include controls for non-specific binding (e.g., DMSO vehicle).
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compare with non-brominated analogs to isolate bromine’s role .
Advanced Research Questions
Q. How do the bromine and methoxy substituents influence reactivity and target interactions?
- Methodological Answer :
- Electrophilicity : Bromine increases electrophilic character at C2/C4, enhancing susceptibility to nucleophilic substitution (e.g., in SN2 reactions with thiols).
- Hydrogen Bonding : The methoxy group participates in H-bonding with protein residues (e.g., Tyr, Ser in kinases), confirmed via molecular docking and ΔG calculations .
- Steric Effects : 4-Methoxybenzyl’s bulkiness may restrict binding pocket access, assessed via comparative SAR studies with smaller substituents (e.g., methyl or H) .
Q. How can contradictory activity data across assay systems be resolved?
- Methodological Answer :
- Assay Validation : Replicate studies in orthogonal systems (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Solubility/Permeability : Address discrepancies by measuring logP (HPLC) and using surfactants (e.g., Tween-80) to improve bioavailability in cell-based assays .
- Metabolite Interference : Perform LC-MS to identify degradation products or reactive metabolites that may alter observed activity .
Q. What advanced computational methods predict binding affinity and metabolic pathways?
- Methodological Answer :
- Docking/MD Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cytochrome P450 enzymes). Prioritize poses with lowest RMSD values.
- ADMET Prediction : Tools like SwissADME predict metabolic sites (e.g., demethylation of the methoxy group) and toxicity risks (e.g., hepatotoxicity via BioTransformer) .
Q. How can crystallization challenges for structural analysis be mitigated?
- Methodological Answer :
- Solvent Screening : Employ high-throughput vapor diffusion with PEG-based precipitants.
- Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-cooling to 100 K for X-ray data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
